molecular formula C25H19FN6O2S2 B2507989 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 393839-63-9

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2507989
CAS No.: 393839-63-9
M. Wt: 518.59
InChI Key: GEKUACDXEIJTFA-UHFFFAOYSA-N
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Description

The compound N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4 and a benzamide group at position 2. A thioether linkage connects the triazole ring to a benzo[d]thiazole moiety via a 2-oxoethylamino bridge. The compound’s design integrates multiple pharmacophores, including the triazole (known for metabolic stability) and benzothiazole (associated with antimicrobial and anticancer properties) .

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN6O2S2/c26-17-10-12-18(13-11-17)32-21(14-27-23(34)16-6-2-1-3-7-16)30-31-25(32)35-15-22(33)29-24-28-19-8-4-5-9-20(19)36-24/h1-13H,14-15H2,(H,27,34)(H,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKUACDXEIJTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound integrates several pharmacologically relevant moieties, including a benzo[d]thiazole, a triazole ring, and a benzamide structure. Its diverse functional groups suggest a promising profile for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H24FN5O2S, with a molecular weight of approximately 485.55 g/mol. The presence of the benzo[d]thiazole moiety and triazole ring is indicative of potential antimicrobial and anticancer properties, as these structures are often associated with enhanced bioactivity against various pathogens and cancer cell lines.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The benzo[d]thiazole and triazole components have been shown to enhance bioactivity against various microbial strains. For instance, compounds containing similar structural motifs have demonstrated efficacy against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Microbial Strain Activity Reference
Staphylococcus aureusInhibition observed
Candida albicansInhibition observed

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The mechanism appears to involve the inhibition of carbonic anhydrase (CA IX), an enzyme often overexpressed in tumors that aids in pH regulation within the tumor microenvironment .

Cancer Cell Line IC50 (µM) Reference
A54910.5
MDA-MB-23112.3

Structure Activity Relationship (SAR)

The structure activity relationship studies reveal that modifications to the benzamide and triazole portions significantly affect biological activity. For example, substituents on the phenyl ring can enhance or diminish the compound's potency against specific targets. The presence of electron-donating groups has been shown to increase cytotoxicity in certain derivatives .

Case Studies

  • Anticancer Efficacy : A study conducted by Evren et al. (2019) demonstrated that derivatives of compounds similar to this compound exhibited selective cytotoxicity against A549 and NIH/3T3 cells with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Molecular docking simulations indicated that this compound binds effectively to the active site of CA IX, suggesting a competitive inhibition mechanism which could be leveraged for therapeutic strategies against tumors .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features several significant functional groups:

  • Benzothiazole moiety : Known for its biological activity.
  • Triazole ring : Often associated with antimicrobial and anticancer properties.
  • Benzamide structure : Contributes to the compound's overall stability and bioactivity.

The synthesis typically involves multi-step synthetic routes. For example, one common method includes:

  • Formation of the benzothiazole moiety through nucleophilic substitution reactions.
  • Construction of the triazole ring via cyclization reactions.
  • Final coupling of the synthesized intermediates to yield the target compound.

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide exhibits notable biological activities:

Antimicrobial Properties

The presence of both the benzothiazole and triazole moieties suggests significant antimicrobial potential. Preliminary studies indicate that compounds with similar structures can inhibit various pathogens, making this compound a candidate for further evaluation in drug development.

Anticancer Activity

Research indicates that benzothiazole derivatives often show promising anticancer activity. For instance, compounds derived from similar scaffolds have demonstrated selective cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells . The structure–activity relationship (SAR) studies suggest that modifications to the benzothiazole and triazole components can enhance efficacy against specific cancer types.

Case Studies

Several studies highlight the potential applications of similar compounds:

  • Benzothiazole Derivatives : A study reported that novel derivatives showed significant anticancer activity against human glioblastoma cells, with IC50 values indicating effective inhibition of cell proliferation .
  • Triazole-Based Compounds : Research on triazole derivatives has revealed their effectiveness in treating tuberculosis and other infectious diseases due to their ability to inhibit key enzymes in microbial metabolism .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The compound shares structural motifs with several synthesized derivatives in the literature. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name/ID Core Structure Key Substituents Melting Point (°C) Spectral Data (IR/NMR) Reference
Target Compound 4H-1,2,4-triazol-3-yl - 4-Fluorophenyl
- Benzamide
- Benzo[d]thiazol-2-ylamino-thioethyl
N/A N/A N/A
N-Benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide 4H-1,2,4-triazol-3-yl - Benzyl
- 2-Oxobenzo[d]thiazole
- Phenyl
N/A Smiles: O=C(CSc1nnc(Cn2c(=O)sc3ccccc32)n1-c1ccccc1)NCc1ccccc1
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-triazol-3(4H)-thione - 4-X-Phenylsulfonyl (X = H, Cl, Br)
- 2,4-Difluorophenyl
N/A IR: νC=S (1247–1255 cm⁻¹), νNH (3278–3414 cm⁻¹)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) 1,3,4-thiadiazol-2-ylidene - Acetylpyridinyl
- Phenyl
290 IR: 1679, 1605 cm⁻¹ (C=O); 1H-NMR: δ 2.49 (s, CH3), 7.47–8.39 (Ar-H)
Key Observations :

Triazole vs. Thiadiazole Cores :

  • The target compound’s 1,2,4-triazole core is distinct from the 1,3,4-thiadiazole in ’s derivatives. Thiadiazoles often exhibit higher thermal stability (e.g., compound 8a, mp 290°C) compared to triazoles, which may influence drug bioavailability .
  • Triazole-thiones () show tautomerism between thiol and thione forms, with IR confirming the thione structure (νC=S at 1247–1255 cm⁻¹) .

Substituent Effects: The 4-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to non-halogenated aryl groups (e.g., phenyl in ). Fluorine’s electronegativity can also influence binding affinity in biological targets. Benzamide and benzothiazole moieties are common in antimicrobial and kinase-inhibiting agents. For example, ’s benzothiazole-triazole hybrid shares structural similarity but lacks the fluorophenyl group .

Synthetic Pathways :

  • The target compound likely involves S-alkylation of a triazole-thiol precursor with a halogenated benzothiazole derivative, as seen in ’s synthesis of S-alkylated 1,2,4-triazoles .
  • utilizes active methylene compounds (e.g., acetylacetone) to form pyridinyl-thiadiazole hybrids, a strategy adaptable to modifying the target compound’s side chains .

Physicochemical and Spectral Comparisons

  • IR Spectroscopy :

    • The target compound’s expected carbonyl (C=O) stretches (~1660–1680 cm⁻¹) align with benzamide derivatives in (1605–1679 cm⁻¹) .
    • Absence of νS-H (~2500–2600 cm⁻¹) in ’s triazole-thiones confirms thione tautomer dominance, a feature likely shared by the target compound .
  • 1H-NMR :

    • Aromatic protons in the target compound’s benzothiazole and fluorophenyl groups would resonate at δ 7.2–8.5 ppm, similar to ’s aryl-substituted thiadiazoles (δ 7.47–8.39) .

Q & A

Q. What are the key synthetic pathways for this compound, and how is structural confirmation achieved?

The synthesis involves multi-step reactions, starting with the formation of a thioether linkage between benzothiazole and triazole precursors. Critical steps include:

  • Thioether formation : Reacting a benzothiazole-2-amine derivative with a chloroacetylthiol intermediate under reflux in ethanol or DMF .
  • Triazole ring assembly : Cyclization using thiourea or hydrazine derivatives under acidic conditions .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures .

Structural confirmation relies on:

  • Spectroscopy : IR (C=O and N-H stretches), 1^1H/13^{13}C NMR (aromatic protons, methylene groups), and MS (molecular ion peaks) .
  • Elemental analysis : Validating C, H, N, and S content .

Q. What preliminary biological activities have been reported, and what assays are used for screening?

Initial studies highlight:

  • Anticancer activity : IC50_{50} values against breast (MCF-7) and colon (HCT-116) cancer cell lines via MTT assays .
  • Antimicrobial effects : Inhibition zones in disk diffusion assays against S. aureus and E. coli .
  • Anti-inflammatory potential : COX-2 enzyme inhibition assays .

Methodological note : Use standardized cell lines and include positive controls (e.g., doxorubicin for cytotoxicity) to ensure reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts : Use EDCI/HOBt for amide bond formation to reduce side products .
  • Temperature control : Maintain 60–80°C during cyclization to prevent decomposition .
  • Real-time monitoring : TLC (silica gel, ethyl acetate/hexane) to track reaction progress .

Example : A 15% yield increase was achieved by replacing ethanol with DMF in the thioether step .

Q. How can contradictions in biological activity data across studies be resolved?

Common discrepancies arise from:

  • Assay variability : Differences in cell culture conditions (e.g., serum concentration) or incubation times .
  • Compound purity : HPLC analysis (C18 column, acetonitrile/water gradient) ensures >95% purity before testing .
  • Orthogonal assays : Validate anticancer activity with both MTT and apoptosis assays (e.g., Annexin V staining) .

Case study : Inconsistent antimicrobial results were resolved by standardizing inoculum size (0.5 McFarland) .

Q. What structure-activity relationship (SAR) insights guide structural modifications?

Critical SAR findings:

  • Benzothiazole moiety : Electron-withdrawing groups (e.g., -NO2_2) at the 6-position enhance anticancer activity .
  • Triazole substituents : 4-Fluorophenyl groups improve metabolic stability compared to methoxy derivatives .
  • Thioether linker : Replacing sulfur with methylene reduces potency, highlighting its role in target binding .

Design strategy : Introduce bioisosteres (e.g., oxadiazole for triazole) to balance potency and solubility .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • Molecular docking : Simulations (AutoDock Vina) identify interactions with EGFR (PDB ID: 1M17) or DNA topoisomerase II .
  • Enzyme kinetics : Lineweaver-Burk plots to assess competitive/non-competitive inhibition of target enzymes .
  • Cellular imaging : Confocal microscopy with fluorescently tagged derivatives to track subcellular localization .

Example : Fluorescence quenching assays confirmed intercalation with DNA, correlating with cytotoxicity .

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